4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide
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Description
Scientific Research Applications
- Application : The synthesized compound acts as a potent PARP-1 inhibitor. It disrupts DNA repair mechanisms in cancer cells, leading to genomic dysfunction and cell death .
- Specific Compounds : Notably, compounds S2 and S7 exhibit potent PARP-1 inhibition (IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively) compared to Olaparib (5.77 nM). They also show high cytotoxicity against MCF-7 cells (IC50 values of 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively) compared to Staurosporine (7.258 μM) .
- Compound S8 : Remarkably inhibits cell growth in both MCF-7 and HCT116 cancer cell lines (IC50 values of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively) .
- Prediction : Most synthesized compounds are expected to have good pharmacokinetics properties based on theoretical kinetic studies .
PARP-1 Inhibition for Cancer Therapy
Antitumor Activity
Cell Growth Inhibition
Molecular Docking Studies
Pharmacokinetics Properties
Derivatives and Synthesis
properties
IUPAC Name |
4-[[2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4/c23-20(30)14-6-8-15(9-7-14)26-18(29)13-27-17-5-3-11-25-19(17)21(31)28(22(27)32)12-16-4-1-2-10-24-16/h1-11H,12-13H2,(H2,23,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHAKGLHQPLGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide |
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